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Compound of Interest

Compound Name: Iboxamyecin

Cat. No.: B15563361

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical structure, synthesis,
and mechanism of action of iboxamycin, a novel synthetic lincosamide antibiotic. Iboxamycin
has demonstrated significant potency against a broad spectrum of multidrug-resistant bacteria,
making it a subject of considerable interest in the field of antibiotic development.

Core Chemical Structure and Identification

Iboxamycin is a synthetic oxepanoprolinamide antibiotic, distinguished by a unique, rigid,
fused bicyclic amino acid residue attached to the aminooctose moiety of clindamycin.[1] This
novel scaffold is a key contributor to its enhanced biological activity and ability to overcome
common resistance mechanisms.[2] The definitive stereochemistry and structural details were
confirmed through single-crystal X-ray analysis.

Chemical Identifiers
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Identifier

IUPAC Name

Value

(4S,5aS,8S,8aR)-N-{(1S,2S)-2-chloro-1-
[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-
(methylsulfanyl)oxan-2-yl]propyl}-4-(2-
methylpropyl)-3,4,5,5a,6,7,8,8a-octahydro-
2H-oxepino[2,3-c]pyrrole-8-
carboxamide[1]

Chemical Formula C22H39CIN206S[1]

Molar Mass 495.07 g-mol~1[1]
C--INVALID-LINK--SC)O)O)O)NC(=0)

SMILES [C@@H]2[C@H]3--INVALID-LINK--

CC(C)C)CN2">C@@HCI[1]

| Synonyms | IBX, OPP-3 |

Crystallographic and Physicochemical Data

The three-dimensional structure of iboxamycin was unequivocally established by X-ray

crystallography. This analysis provided crucial insights into the conformation of the molecule,

which informs its interaction with the bacterial ribosome.

Table 2.1: Crystallographic Data

Parameter Value

Deposition Code

Reference

CCDC 1949345

Crystal System

Orthorhombic

| Confirmation | Confirmed all stereochemistry and structural details | |

Table 2.2: Calculated Physicochemical Properties
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Property Value Reference

Hydrogen Bond Acceptors 8

Hydrogen Bond Donors 5

Rotatable Bonds 8

Topological Polar Surface Area  145.58 A2

XLogP 2.71

| Lipinski's Rules Broken | O | |

Note: Spectroscopic data including *H NMR, 3C NMR, and mass spectrometry were used to
characterize iboxamycin and its synthetic intermediates. Detailed experimental data and
spectra are available in the supporting information of the primary publication by Mason et al.
(2021).

Overview of Chemical Synthesis

The development of a practical, gram-scale synthesis of iboxamycin was a critical step,
enabling extensive biological evaluation. The route, developed by the Myers laboratory,
features several key transformations to construct the complex bicyclic scaffold and couple it

with the amino sugar component.
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Bicyclic Scaffold Synthesis
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Caption: Key workflow for the gram-scale synthesis of iboxamycin.
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Mechanism of Action and Ribosomal Interaction

Iboxamycin exerts its bacteriostatic effect by inhibiting protein synthesis.[1][2] It binds to the
peptidyl transferase center (PTC) on the 23S rRNA of the large (50S) ribosomal subunit. A key
feature of iboxamycin is its ability to overcome resistance conferred by Erm and Cfr
methyltransferases. These enzymes methylate adenosine A2058 in the PTC, sterically
hindering the binding of most macrolide, lincosamide, and streptogramin B antibiotics. X-ray
crystallography studies revealed that iboxamycin induces a conformational change, displacing
the methylated nucleotide and binding tightly into a deep pocket of the ribosome, thereby
evading this common resistance mechanism.

Native Ribosome (Susceptible) Resistant Ribosome (Erm/Cfr Methylated)

(cimsaryen) (ocamyen)  (Gnsaryn) (oosamyen)
N/ N/

23S rRNA Methylated 23S rRNA
(A2058) (m6-A2058)

Protein Synthesis . Nucleotide Displacement
(Blndlng BIockedj & Strong Binding

Protein Synthesis
Inhibition
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Caption: Iboxamycin's mechanism for overcoming ribosomal resistance.

Quantitative Biological Data
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Iboxamycin's novel structure translates to significantly improved binding affinity for the

bacterial ribosome and potent activity against a wide range of pathogens.

Table 5.1: Ribosomal Binding Affinity (vs. E. coli Ribosomes)

Apparent Apparent Fold
Dissociation Inhibition Improvement
Compound . Reference
Constant (Kd, Constant (Ki, (vs.
app) app) Clindamycin)
Iboxamycin 34+14 nM 41 + 30 nM ~70x
| Clindamycin |- 2.7 1.1 puM | - ||
Table 5.2: Selected Minimum Inhibitory Concentrations (MIC)
) Resistance .
Organism Iboxamycin MIC Reference
Phenotype
Staphylococcus
erm(C) 2 mg/L (MICso) [3]
aureus (MRSA)
Staphylococcus
erm(A) 2 mg/L (MICoo0) [3]
aureus (MRSA)
) AlsaA, LsaA
Enterococcus faecalis 0.5 pg/mL [2]
expressed
Listeria
Wild Type 0.125-0.5 mg/L
monocytogenes
Cephalosporin,
Fluoroquinolone,
Escherichia coli Tetracycline, 8 pg/mL
Aminoglycoside
Resistant
| Neisseria gonorrhoeae | Clinical Strain | 0.125 pg/mL | |
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Key Experimental Protocols

The following are condensed versions of protocols described in the literature. For complete,
detailed methodologies, readers are directed to the cited publications and their supplementary
information.

Chemical Synthesis of Iboxamycin (Final Step)

Protocol: N-Cbz Deprotection This procedure describes the final deprotection step to yield
iboxamycin free base, adapted from Mason et al. (2021).

e The N-Cbz protected iboxamycin precursor is dissolved in tetrahydrofuran (THF).

e One full equivalent of 10% palladium on carbon (Pd/C) is added to the solution. The use of a
full equivalent is noted to counteract potential catalyst poisoning by the methylthio group.

e The reaction vessel is purged and placed under an atmosphere of dihydrogen (Hz, 1 atm).
e The mixture is stirred at 23 °C for approximately 5 hours.
o Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst.

e The filtrate is concentrated, and the residue is purified by flash-column chromatography. The
eluent system contains 1% ammonium hydroxide to isolate the free-base form.

» The final product, iboxamycin, is obtained as a white powder. Recrystallization from
absolute ethanol can be performed to yield fine white needles for further purification.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution MIC Assay This protocol is based on the general guidelines from
the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and as applied in
studies on iboxamycin.[2][3]

o Media Preparation: Prepare Mueller-Hinton Broth (MHB) as per manufacturer or EUCAST
guidelines. For fastidious organisms like L. monocytogenes, the media may be
supplemented with lysed horse blood and 3-NAD.[2]
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 Antibiotic Dilution: Prepare a two-fold serial dilution of iboxamycin in the appropriate broth in
a 96-well microtiter plate.

e Inoculum Preparation: Grow bacterial strains to the exponential phase. Dilute the culture to
achieve a final standardized concentration of approximately 5 x 10° colony-forming units
(CFU)/mL in each well of the microtiter plate.

 Incubation: Inoculate the wells containing the antibiotic dilutions. Include a positive control
(bacteria, no antibiotic) and a negative control (broth only). Incubate the plate at 37 °C for
16-20 hours (or longer, e.g., 48 hours for L. monocytogenes, as specified).[2]

e MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest
concentration of the antibiotic that completely inhibits visible growth of the organism. This is
determined by visual inspection of the wells.

Conclusion

The chemical structure of iboxamycin represents a significant advancement in the lincosamide
class of antibiotics. Its synthetically crafted, rigid oxepanoproline scaffold is central to its high
affinity for the bacterial ribosome and its remarkable ability to overcome clinically important
mechanisms of resistance. The detailed structural and biological data presented here
underscore the power of structure-guided, component-based synthesis to generate next-
generation antibiotics in an era of increasing antimicrobial resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of Iboxamycin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15563361#understanding-the-chemical-structure-of-
iboxamycin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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